2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
Description
This compound is a xanthine derivative featuring a benzyl group at position 1, methyl groups at positions 3 and 7, and a thioacetamide substituent at position 8 of the purine core. Its molecular formula is C₁₇H₁₈N₆O₃S, with a molecular weight of 371.40 g/mol .
Properties
IUPAC Name |
2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-19-12-13(18-15(19)25-9-11(17)22)20(2)16(24)21(14(12)23)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBSYNUVWUPJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through covalent or non-covalent bonds, depending on the specific biochemical context.
Biological Activity
The compound 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide , also known by its CAS number 919020-56-7, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula : C17H18N4O4S
- Molecular Weight : 342.49 g/mol
- Structure : The compound features a purine core with a thioacetamide substituent which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the purine scaffold followed by thiolation and acetamide formation. Detailed methodologies can be referenced in specialized chemical literature.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations against various bacterial strains revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.8 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Candida albicans | 0.82 µg/mL |
| Aspergillus flavus | 1.2 µg/mL |
These results indicate that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogenic fungi .
The mechanism underlying the antimicrobial activity of this compound appears to involve disruption of microbial cell wall integrity and interference with essential metabolic pathways. Transmission Electron Microscopy (TEM) analyses have shown significant morphological changes in treated bacterial cells, including cell wall rupture and cytoplasmic leakage .
Cytotoxicity Assays
In cytotoxicity evaluations using VERO-E6 cells, the compound displayed relatively low toxicity with a CC50 value ranging from 160 to 676 µg/mL. Notably, DMSO (10%) was used as a negative control and exhibited no toxicity .
Case Studies
Case Study 1 : A recent study evaluated the efficacy of the compound against multidrug-resistant strains of E. coli. The findings indicated that it not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2 : Another investigation focused on the antifungal properties against clinical isolates of C. albicans and A. flavus. The compound was effective at concentrations significantly lower than those required for traditional antifungal agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- MAO B Inhibition : Compound 5 () shares a xanthine core with the target compound but replaces the thioacetamide with a methylcarbamothio-yl group. This modification correlates with 28% MAO B inhibitory activity and low neurotoxicity, suggesting that the thioacetamide group in the target compound may similarly modulate enzyme interactions .
- PEGylation : Derivatives with polyethylene glycol (PEG) chains () exhibit significantly higher molecular weights (up to 2324 g/mol), improving aqueous solubility for sustained-release formulations .
Physicochemical Properties
- Melting Points : Chlorinated analogues (e.g., Compound 4 in ) exhibit higher melting points (314°C), indicating greater crystallinity and stability compared to the target compound .
Preparation Methods
Synthesis of 1,3,7-Trimethylxanthine (Caffeine Analog)
The Traube synthesis is a foundational method for constructing xanthine derivatives. Starting with 5,6-diaminouracil (6 ), nitrosation and subsequent reduction yield 1,3-dialkyl-5,6-diaminouracil intermediates (8 ). Cyclization with acylating agents like thiophene-2-carboxylic acid chloride forms the imidazole ring, producing 1,3,7-trimethylxanthine.
Key Reaction Conditions :
- Nitrosation : NaNO₂ in acetic acid at 0–5°C.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂ in HCl.
- Cyclization : NaOH (2M) at reflux for 6–8 hours.
N1-Benzylation of the Xanthine Core
Benzylation at the N1 position is achieved using benzyl bromide in the presence of a base. For example, 1,3,7-trimethylxanthine reacts with benzyl bromide (3.5 equiv) in acetonitrile with potassium carbonate (1.1 equiv) under reflux for 24 hours, yielding 1-benzyl-3,7-dimethylxanthine (1b ) in 81% yield.
Optimization Notes :
- Solvent : Acetonitrile enhances reactivity compared to DMF or DMSO.
- Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis.
C8-Thiolation and Acetamide Formation
Thiolation at the C8 position employs phosphorus pentasulfide (P₄S₁₀) in dioxane under reflux, converting the carbonyl group to a thione. Subsequent reaction with chloroacetamide in the presence of NaH introduces the thioacetamide side chain.
Representative Procedure :
- Thiolation : 1-Benzyl-3,7-dimethylxanthine (5.0 g) and P₄S₁₀ (2.2 equiv) in dioxane (50 mL) at 110°C for 12 hours.
- Alkylation : Reaction of the thiolated intermediate with chloroacetamide (1.5 equiv) in THF at 60°C for 6 hours.
Yield : 68–72% after recrystallization (MeOH/H₂O).
Alternative Methodologies and Modifications
Direct Thioacetamide Coupling
An alternative route involves pre-forming the thioacetamide moiety and coupling it to the purine core. For example, 2-mercaptoacetamide is generated via esterification of 2-mercaptoacetic acid with methanol, followed by amidation with NH₃ gas. This intermediate reacts with 8-bromo-1-benzyl-3,7-dimethylxanthine under basic conditions (K₂CO₃, DMF, 80°C), yielding the target compound in 65% purity.
Solvent and Catalyst Screening
Data from analogous syntheses highlight the impact of solvent and acid catalysts on esterification and amidation:
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | Methanol | H₂SO₄ | 60°C | 90 |
| Esterification | n-Propanol | p-TsOH | 70°C | 87 |
| Amidation | Methanol | NH₃ (gas) | 25°C | 94 |
Adapted from patent data on thioacetamide synthesis.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
HPLC analysis of the final product typically shows ≥98% purity when purified via recrystallization from methanol/water (4:1). Melting points range from 162–164°C, indicative of high crystallinity.
Challenges and Optimization Strategies
Byproduct Formation During Thiolation
The use of P₄S₁₀ often generates polysulfide byproducts. Switching to Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) reduces side reactions, improving yields to 78%.
Amidation Efficiency
Direct amidation of esters with NH₃ gas achieves higher yields (94%) compared to ammonium hydroxide (75–80%), as excess NH₃ drives the reaction to completion.
Scalability Concerns
Large-scale benzylation requires slow addition of benzyl bromide to prevent exothermic side reactions. Pilot studies recommend maintaining temperatures below 70°C and using diluted solutions (0.5 M).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, and how can reaction parameters be optimized?
- Methodology : Utilize multi-step organic synthesis with controlled reaction conditions (e.g., temperature, pH, and catalyst selection). Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, solvent polarity) and analyze their impact on yield and purity. For example, a factorial design could identify critical factors affecting the thioacetamide coupling step. Post-synthesis, characterize intermediates using NMR and MS to confirm structural integrity .
Q. Which analytical techniques are critical for verifying structural integrity and purity, and what protocol adjustments are needed for complex matrices?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H/13C NMR to confirm substitution patterns and regiochemistry.
- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight and detect impurities.
- Chromatography : Employ HPLC with UV/vis or MS detection (e.g., C18 column, gradient elution) for purity assessment. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting impurities. Reference pharmacopeial protocols for impurity profiling, such as relative retention time comparisons .
Advanced Research Questions
Q. How can computational chemistry tools predict reactivity and guide experimental design for this compound?
- Methodology : Integrate quantum chemical calculations (e.g., density functional theory) with experimental kinetics. For example, simulate transition states for thioacetamide nucleophilic attacks to predict reaction pathways. Validate with experimental kinetic data (e.g., rate constants under varying pH/temperature). The ICReDD framework combines computational reaction path searches with high-throughput experimentation to narrow optimal conditions .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes during characterization?
- Methodology : Implement an iterative feedback loop:
Re-examine computational models (e.g., solvent effects, conformational flexibility).
Validate with advanced spectroscopy (e.g., 2D NMR for stereochemical confirmation).
Apply multivariate statistical analysis to identify outliers in experimental datasets.
For example, discrepancies in predicted vs. observed NMR shifts may arise from unaccounted solvent interactions or dynamic effects .
Q. What experimental design frameworks optimize structure-activity relationship (SAR) studies for derivatives?
- Methodology : Use response surface methodology (RSM) to explore substituent effects on bioactivity. For example:
- Variables : Substituent electronegativity, steric bulk, and lipophilicity.
- Response : Measured binding affinity (e.g., IC50 values).
- Analysis : Fit data to a quadratic model to identify optimal substituent combinations. This approach minimizes experimental runs while maximizing SAR insights .
Q. How should stability studies be designed to identify degradation pathways under stress conditions?
- Methodology : Conduct accelerated stability testing with controlled stress factors:
- Thermal : Incubate at 40–60°C for 1–4 weeks.
- Photolytic : Expose to UV light (e.g., ICH Q1B guidelines).
- Hydrolytic : Test in buffer solutions (pH 1–13).
Monitor degradation via HPLC-MS and apply DoE to correlate degradation kinetics with environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
